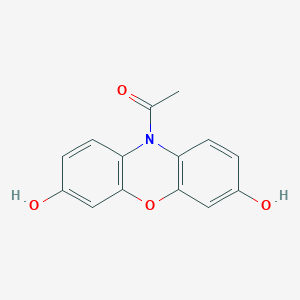

10-Acetyl-3,7-dihydroxyphenoxazine

説明

10-Acetyl-3,7-dihydroxyphenoxazine (often referred to by its commercial name, Amplex Red) is a fluorogenic substrate widely utilized in biochemical assays for detecting hydrogen peroxide (H₂O₂). Its mechanism involves a horseradish peroxidase (HRP)-catalyzed reaction with H₂O₂, yielding the highly fluorescent compound resorufin (excitation: 530–580 nm; emission: 585–595 nm) . This reaction occurs at a 1:1 stoichiometry, enabling precise quantification of H₂O₂ in diverse applications, including:

- Enzyme activity assays: Monitoring monoamine oxidase (MAO), cyclooxygenase (COX), and xanthine oxidase (XO) activities .

- Oxidative stress measurement: Quantifying mitochondrial reactive oxygen species (ROS) and lipid peroxidation .

- Diagnostic techniques: Enhancing sensitivity in microfluidic ELISA for pathogen detection (e.g., SARS-CoV-2 antibodies) compared to conventional colorimetric substrates .

Its stability, sensitivity (detection limits in the nanomolar range), and adaptability to fluorescence-based platforms make it a cornerstone in modern biochemical research .

特性

IUPAC Name |

1-(3,7-dihydroxyphenoxazin-10-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-8(16)15-11-4-2-9(17)6-13(11)19-14-7-10(18)3-5-12(14)15/h2-7,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYCWFICOKSIHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)O)OC3=C1C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152327 | |

| Record name | Amplex red reagent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119171-73-2 | |

| Record name | Amplex Red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119171732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amplex red reagent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ampliflu Red | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reconstitution Table for Common Concentrations

Table 1 outlines volumes of DMSO required to prepare stock solutions at varying masses and target concentrations, derived from experimental protocols:

| Mass (mg) | 1 mM (µL) | 5 mM (µL) | 10 mM (µL) |

|---|---|---|---|

| 0.1 | 388.7 | 77.7 | 38.9 |

| 0.5 | 1,944.0 | 388.7 | 194.4 |

| 1.0 | 3,887.0 | 777.5 | 388.7 |

For example, dissolving 1 mg of ADHP in 388.7 µL of DMSO yields a 10 mM stock solution. Researchers must vortex mixtures thoroughly to ensure homogeneity and avoid particulate formation, which can interfere with downstream assays.

Assay Buffer and Working Solution Formulation

ADHP-based assays require optimized buffers to maintain pH, ionic strength, and enzyme activity. A common approach involves diluting concentrated buffer stocks with deionized water.

Megazyme Protocol for Fluorescence Assays

Megazyme’s fluorescence-mode protocol uses a 4:36 (v/v) dilution of a proprietary buffer (Bottle 1) with water, yielding a pH-stable solution compatible with HRP. This diluted buffer supports H₂O₂ detection in the 0.0034–0.17 µg/mL range and remains stable for >3 months at 4°C.

Canvax Biotech’s Catalase Activity Assay

In catalase assays, ADHP is combined with HRP and H₂O₂ in a "develop mix" containing:

This mixture is incubated at 25°C for 10 minutes before fluorescence measurement (Ex/Em = 535/587 nm).

Calibration Standards for Hydrogen Peroxide

Quantifying H₂O₂ requires serial dilution of a stock standard (e.g., 3% w/v) into assay buffer.

Fluorescence-Mode Calibration Curve

For fluorescence assays, H₂O₂ is diluted to 0.68 µg/mL (20 µM), followed by a 1:1,000 dilution to 0.68 ng/mL (0.02 µM). Standards are prepared as follows:

| Standard | H₂O₂ (µg/mL) | Assay Buffer (mL) | Diluted Standard (mL) |

|---|---|---|---|

| 1 | 0.0034 | 1.47 | 0.03 |

| 2 | 0.034 | 1.20 | 0.30 |

| 5 | 0.170 | 0.50 | 1.00 |

Linear regression of fluorescence against concentration yields a calibration curve (R² >0.99), enabling precise H₂O₂ quantification.

Absorbance-Mode Single-Point Standard

In absorbance assays (570 nm), a single 6.8 µg/mL (200 µM) standard suffices due to the method’s lower sensitivity. This is prepared by diluting 22.7 µL of 3% H₂O₂ into 977.3 µL buffer, followed by a 1:100 dilution.

Stability and Interference Considerations

ADHP’s performance hinges on avoiding common pitfalls:

-

Light Exposure: Prolonged light exposure degrades ADHP; use amber tubes or low-light conditions.

-

Crystallization: Buffer components may crystallize at 4°C; gentle heating (~40°C for 10 minutes) restores solubility.

-

Enzyme Activity: HRP must be aliquoted and stored at -20°C to prevent activity loss .

化学反応の分析

Types of Reactions

10-Acetyl-3,7-dihydroxyphenoxazine primarily undergoes oxidation reactions. In the presence of hydrogen peroxide and horseradish peroxidase, it is oxidized to produce the fluorescent compound resorufin .

Common Reagents and Conditions

Reaction Conditions: The reactions are typically carried out in aqueous buffers at neutral to slightly alkaline pH.

Major Products

The major product formed from the oxidation of this compound is resorufin, a highly fluorescent compound .

科学的研究の応用

Detection of Hydrogen Peroxide

ADHP is recognized for its high sensitivity in detecting trace amounts of H2O2, outperforming traditional methods like the scopoletin assay by at least an order of magnitude. This capability is crucial in studying enzymatic reactions where H2O2 is a byproduct .

Table 1: Comparison of H2O2 Detection Methods

| Method | Sensitivity Level | Advantages |

|---|---|---|

| ADHP (Amplex® Red) | High | Sensitive, stable, specific |

| Scopoletin Assay | Moderate | Established method |

| Dihydrofluoresceins | Low | Less specific |

Immunoassays

ADHP has been widely employed in immunoassays for detecting HRP activity. Its stability and sensitivity make it an ideal choice for various diagnostic applications, including enzyme-linked immunosorbent assays (ELISAs) where HRP is commonly used as a reporter enzyme .

Case Study: HRP Detection in ELISA

In a study conducted by Ohgami et al., ADHP was utilized to measure HRP activity in a microfluidic system. The results demonstrated that ADHP provided a reliable and sensitive detection method, enhancing the overall performance of the assay .

Coupled Enzymatic Reactions

ADHP can be integrated into coupled enzymatic reactions to monitor the activity of various oxidases and related enzymes. This application is particularly useful for detecting substrates such as glucose, cholesterol, and amino acids .

Table 2: Enzymatic Reactions Utilizing ADHP

| Enzyme Type | Substrate | Application |

|---|---|---|

| Glucose Oxidase | Glucose | Diabetes monitoring |

| Cholesterol Oxidase | Cholesterol | Lipid profiling |

| L-Glutamate Oxidase | L-Glutamate | Neurotransmitter studies |

Advantages of Using ADHP

- High Sensitivity : ADHP's ability to detect low concentrations of H2O2 makes it invaluable in biochemical research.

- Stability : Compared to other fluorogenic substrates, ADHP shows minimal air oxidation, ensuring consistent results over time .

- Versatility : Its application spans various fields including clinical diagnostics, environmental monitoring, and food safety testing.

作用機序

The mechanism of action of 10-Acetyl-3,7-dihydroxyphenoxazine involves its oxidation by hydrogen peroxide in the presence of horseradish peroxidase. This reaction produces resorufin, a fluorescent compound that can be easily detected using fluorescence spectroscopy. The reaction is highly specific and occurs in a 1:1 stoichiometry .

類似化合物との比較

Key Comparative Features

10-Acetyl-3,7-dihydroxyphenoxazine is most frequently compared to tetramethylbenzidine (TMB), a chromogenic substrate used in conventional ELISAs. Below is a detailed analysis of their properties and applications:

Table 1: Comparative Analysis of this compound and Tetramethylbenzidine (TMB)

Detailed Comparison

Sensitivity and Detection Limits

ADHP outperforms TMB in sensitivity due to its fluorometric readout. For example, in microfluidic ELISA, ADHP enabled detection of SARS-CoV-2 IgG/IgM at lower antibody titers than TMB-based assays, with a 10-fold improvement in signal-to-noise ratios . Similarly, in MAO inhibition studies, ADHP detected H₂O₂ at concentrations as low as 50 nM, facilitating high-throughput screening of inhibitors .

Versatility in Assay Design

ADHP’s compatibility with fluorescence plate readers and real-time kinetic measurements makes it suitable for dynamic enzyme activity profiling (e.g., mitochondrial ROS flux ). In contrast, TMB’s endpoint absorbance measurements limit its utility to static assays . ADHP is also adaptable to advanced techniques like photooxidation-induced fluorescence amplification (PIFA), which enhances signal intensity by exploiting resorufin’s redox properties .

Stability and Interference

ADHP exhibits superior stability in neutral pH environments, reducing background interference in live-cell assays . TMB, however, requires acidic conditions to stabilize its chromogen, complicating its use in physiological systems .

生物活性

Overview

10-Acetyl-3,7-dihydroxyphenoxazine, commonly known as Amplex® Red, is a fluorogenic compound with significant applications in biological assays. Its primary role involves serving as a sensitive substrate for peroxidase enzymes, particularly in the detection of hydrogen peroxide (H₂O₂). Upon oxidation by H₂O₂ in the presence of horseradish peroxidase (HRP), it transforms into the highly fluorescent compound resorufin, which emits light at approximately 585 nm when excited at 571 nm .

- Molecular Formula : C₁₄H₁₁NO₄

- Molecular Weight : 257.24 g/mol

- Fluorescence Emission : 585 nm (excitation at 571 nm)

- Physical State : Nearly colorless and non-fluorescent in its native form

The biological activity of Amplex Red is primarily based on its oxidation by hydrogen peroxide. The reaction can be summarized as follows:

This reaction occurs in a 1:1 stoichiometry and is crucial for detecting trace amounts of H₂O₂ in various biological systems . The sensitivity and specificity of Amplex Red make it an invaluable tool in biochemical assays, including immunoassays and studies on oxidative stress.

Applications

- Detection of Hydrogen Peroxide : Amplex Red is used extensively to quantify H₂O₂ levels in biological samples.

- Enzyme Activity Assays : It serves as a substrate for HRP and other peroxidases, facilitating the measurement of enzyme activity.

- Monitoring Oxidative Stress : The compound helps in assessing oxidative stress levels in cells and tissues.

- Cell Viability Assays : Its fluorescence properties allow for the assessment of cell health and viability.

Research Findings

Recent studies have highlighted various aspects of the biological activity of Amplex Red:

- Fluorescence Enhancement : In experiments involving tissue extracts, significant fluorescence enhancement was observed when Amplex Red was incubated with peroxidase enzymes. For instance, over a 100-fold increase in fluorescence was recorded after a 20-minute incubation period with esterase .

- Comparative Studies : In comparative assays with other fluorogenic substrates like DCFH-1 and luminol, Amplex Red demonstrated superior sensitivity and specificity for H₂O₂ detection .

- Mechanistic Insights : Research has elucidated the one-electron oxidation mechanism of Amplex Red, identifying transient species formed during the oxidation process. This understanding aids in optimizing assay conditions for better performance .

Case Study 1: Detection of Inflammatory Responses

A study utilized Amplex Red to measure H₂O₂ production in macrophages activated by lipopolysaccharides (LPS). The fluorescence intensity correlated with cytokine release (TNF-α and IL-6), demonstrating its application in inflammation research .

Case Study 2: Monitoring Oxidative Stress

In another investigation, Amplex Red was employed to assess oxidative stress levels in live tissues. The results indicated that oxidative stress markers could be effectively monitored using this fluorogenic probe, highlighting its potential for real-time monitoring in biological systems .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Resorufin | Derived from ADHP | Directly used for fluorescence without prior reaction |

| Resazurin | Related redox indicator | Used in cell viability assays |

| Amplex® UltraRed | Higher sensitivity | More sensitive than Amplex Red |

Q & A

Q. What is the mechanistic role of 10-Acetyl-3,7-dihydroxyphenoxazine in hydrogen peroxide (H₂O₂) detection assays?

The compound acts as a fluorogenic substrate in peroxidase-coupled reactions. In the presence of horseradish peroxidase (HRP), it reacts stoichiometrically with H₂O₂ to form resorufin, a red-fluorescent product (excitation/emission maxima: ~563/587 nm). The reaction proceeds via a 1:1 molar ratio, enabling quantitative H₂O₂ measurement . This method is highly sensitive (detection limit: ~50 nM H₂O₂) and minimizes autofluorescence interference .

Q. What are the standard protocol steps for H₂O₂ quantification using this compound in biological samples?

- Sample Preparation : Homogenize tissues in Krebs buffer (e.g., 130 mM NaCl, 4.7 mM KCl, pH 7.4) and centrifuge at 10,000×g for 5 minutes at 4°C to isolate supernatants .

- Reagent Setup : Combine 50 µL supernatant with 50 µL "work-down solution" containing the compound (10 µM), HRP (0.1 U/mL), and reaction-specific co-factors (e.g., L-alanine for enzymatic cycling in glutamate assays) .

- Detection : Incubate at 37°C for 30–60 minutes, then measure fluorescence at 540 nm excitation/600 nm emission using a microplate reader .

Q. Why is this compound preferred over other H₂O₂ probes in extracellular assays?

Its cell-impermeable nature restricts detection to extracellular H₂O₂, reducing interference from intracellular redox species. The assay also exhibits high product stability (>4 hours) and minimal photobleaching, making it suitable for long-term kinetic studies .

Advanced Research Questions

Q. How can researchers validate H₂O₂ measurements in complex biological systems using this compound?

- Controls : Include negative controls (e.g., catalase to degrade H₂O₂) and positive controls (e.g., known H₂O₂ concentrations).

- Calibration Curve : Generate a standard curve with H₂O₂ (0–20 µM) to ensure linearity (R² > 0.98) .

- Interference Checks : Test for cross-reactivity with other peroxidases or reductants (e.g., ascorbate) by omitting HRP or adding scavengers like polyethylene glycol–catalase .

Q. Can this compound be adapted for superoxide (O₂⁻) detection?

Yes, but only indirectly. Superoxide dismutase (SOD) is added to convert O₂⁻ to H₂O₂, which is then detected via the standard protocol. This approach amplifies sensitivity but requires validation to exclude non-SOD-dependent H₂O₂ sources .

Q. What are the limitations of using this probe in intracellular ROS studies?

Due to its cell impermeability, it cannot detect intracellular H₂O₂ unless paired with membrane-permeable H₂O₂ donors or permeabilization agents. Alternative probes (e.g., dichlorofluorescein) are recommended for intracellular applications .

Q. How does enzymatic cycling (e.g., in glutamate assays) enhance detection sensitivity?

Enzymatic cycling systems (e.g., L-glutamate–pyruvate transaminase) regenerate substrates, enabling multiple rounds of H₂O₂ production from a single reaction. This amplifies the fluorescent signal by 10–100×, allowing detection of low-abundance metabolites .

Q. What fluorometric parameters optimize resorufin detection in high-throughput screens?

- Excitation/Emission : 540–571 nm/587–600 nm (varies by instrument).

- Plate Reader Settings : Use bottom-reading mode, 5–10 nm bandwidth, and gain adjusted to avoid signal saturation .

- Temperature Control : Maintain 37°C during incubation to ensure enzyme activity .

Methodological Troubleshooting

Q. How to address background fluorescence in cell-based assays?

- Sample Clarification : Centrifuge cell lysates at 15,000×g to remove particulate debris.

- Blank Subtraction : Include reagent-only wells and subtract their fluorescence from sample readings .

- Quencher Addition : Use non-fluorescent quenchers (e.g., Sudan Black) in cell-containing samples .

Q. What steps ensure reproducibility in kinetic studies of peroxidase activity?

- Enzyme Stability : Pre-incubate HRP at 25°C for 10 minutes to restore activity.

- Reagent Freshness : Prepare the compound solution daily to prevent oxidation.

- Stopped-Time Assays : Terminate reactions at fixed intervals using 0.1 M HCl to stabilize resorufin .

Data Interpretation

Q. How to resolve discrepancies between fluorometric and colorimetric H₂O₂ measurements?

- Matrix Effects : Biological samples may contain HRP inhibitors (e.g., azide). Validate with spike-recovery experiments.

- Interfering Fluorophores : Screen for endogenous fluorophores (e.g., NADH) using excitation/emission scans .

Q. What kinetic models apply to MPO (myeloperoxidase) studies using this compound?

Steady-state kinetics (e.g., Michaelis-Menten) are used to calculate MPO’s catalytic efficiency (kcat/Km). Transient kinetics with stopped-flow systems can resolve hypochlorous acid (HOCl) interference by quantifying time-dependent resorufin formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。